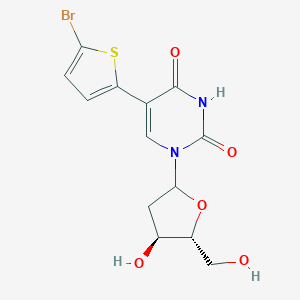

5-(5-Bromothien-2-yl)-2'-deoxyuridine

Description

Structure

3D Structure

Properties

CAS No. |

134333-70-3 |

|---|---|

Molecular Formula |

C13H13BrN2O5S |

Molecular Weight |

389.22 g/mol |

IUPAC Name |

5-(5-bromothiophen-2-yl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C13H13BrN2O5S/c14-10-2-1-9(22-10)6-4-16(13(20)15-12(6)19)11-3-7(18)8(5-17)21-11/h1-2,4,7-8,11,17-18H,3,5H2,(H,15,19,20)/t7-,8+,11+/m0/s1 |

InChI Key |

IGUZFFOBAZCVRK-VAOFZXAKSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Br)CO)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Br)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Br)CO)O |

Synonyms |

5-(5-bromothien-2-yl)-2'-deoxyuridine 5-BTYDU |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 5 Bromothien 2 Yl 2 Deoxyuridine

Precursor Synthesis: Advanced Approaches to 5-Iodo-2'-deoxyuridine and Related Intermediates

One of the prominent methods is the direct electrophilic iodination of 2'-deoxyuridine (B118206). This approach involves the use of an iodinating agent in the presence of an oxidizing agent. A rapid and efficient method utilizes concentrated nitric acid as the oxidizing agent, which facilitates the iodination at the C-5 position of the uracil (B121893) ring. This method is advantageous due to its speed and high yield, consistently producing radiolabelled IUDR at over 95% efficiency, while avoiding the need for high-temperature refluxing.

Another sophisticated approach is iododemetallation , which is considered one of the fastest and most reliable methods, particularly for radiolabeling. This technique involves the synthesis of an organometallic precursor of 2'-deoxyuridine, followed by the displacement of the metal with iodine. Common organometallic intermediates include:

Organomercury compounds : 5-(Chloromercuri)-2'-deoxyuridine can be synthesized and subsequently reacted with sodium iodide in the presence of an oxidizing agent like Iodogen to instantly produce 5-iodo-2'-deoxyuridine.

Organotin compounds : 5-Trimethylstannyl-2'-deoxyuridine serves as an excellent precursor for radioiodination. The destannylation is typically achieved using hydrogen peroxide as the oxidant.

These iododemetallation reactions are often completed in minutes and can proceed without the need for extensive purification, offering a significant advantage in terms of efficiency and handling of sensitive, particularly radiolabeled, compounds.

| Precursor Synthesis Method | Reagents | Key Advantages |

| Electrophilic Iodination | 2'-deoxyuridine, Iodine, Nitric Acid | Rapid, high yield (>95%), avoids high temperatures |

| Iododemetallation (from Organomercury) | 5-(Chloromercuri)-2'-deoxyuridine, NaI, Iodogen | Instantaneous reaction, no purification required |

| Iododemetallation (from Organotin) | 5-Trimethylstannyl-2'-deoxyuridine, NaI, H₂O₂ | Rapid, simple, inexpensive, high yield (>95%) |

Palladium-Catalyzed Cross-Coupling Reactions for Heteroaromatic Moiety Introduction

The introduction of the 5-bromothien-2-yl group at the C-5 position of 2'-deoxyuridine is predominantly achieved through palladium-catalyzed cross-coupling reactions. These reactions form a carbon-carbon bond between the 5-iodo-2'-deoxyuridine precursor and a suitable thiophene-based coupling partner. The two most prominent methods employed are the Suzuki-Miyaura and Stille coupling reactions.

Optimized Suzuki-Miyaura Coupling Protocols in Aqueous Media

The Suzuki-Miyaura coupling has emerged as a powerful and environmentally friendly method for the synthesis of 5-aryl-2'-deoxyuridines. A significant advancement in this area is the development of ligand-free protocols that can be conducted in pure water, a green solvent.

In a typical procedure, the unprotected 5-iodo-2'-deoxyuridine is coupled with a suitable thiophene (B33073) boronic acid derivative in the presence of a palladium catalyst. The use of microwave irradiation has been shown to significantly accelerate the reaction, leading to moderate to good yields in short reaction times. The key advantage of this methodology is the avoidance of organic solvents and phosphine (B1218219) ligands, which simplifies the work-up procedure and reduces the environmental impact. The reaction is typically carried out in the presence of a base, and the low loading of the palladium catalyst makes it an economically viable option. Flow catalytic conditions have also been shown to improve reactivity and drastically reduce reaction times, allowing the reaction to be conducted in air.

Stille Coupling Reactions Utilizing Organotin Reagents

The Stille coupling reaction is a well-established and versatile method for the synthesis of 5-heteroaromatic-substituted 2'-deoxyuridines. nih.gov This reaction involves the palladium-catalyzed coupling of 5-iodo-2'-deoxyuridine with an organotin reagent, such as a stannylated thiophene. nih.gov

The general mechanism of the Stille reaction involves three key steps: oxidative addition of the 5-iodo-2'-deoxyuridine to the Pd(0) catalyst, transmetalation with the organotin reagent, and reductive elimination to yield the final product and regenerate the catalyst. nih.govwikipedia.orgnrochemistry.com This method is highly effective for creating C-C bonds and has been optimized for the synthesis of various 5-thienyl-2'-deoxyuridine derivatives. nih.gov The reaction conditions are generally mild, and the organotin reagents are stable to air and moisture, although their toxicity necessitates careful handling. wikipedia.org

| Coupling Reaction | Key Reactants | Catalyst System | Solvent | Key Features |

| Suzuki-Miyaura | 5-Iodo-2'-deoxyuridine, Thiophene boronic acid | Ligand-free Palladium | Pure Water | Environmentally friendly, rapid (microwave-assisted), simplified work-up |

| Stille | 5-Iodo-2'-deoxyuridine, Stannylated thiophene | Palladium complex (e.g., Pd(PPh₃)₄) | Organic solvent (e.g., DMF) | Versatile, well-established, mild conditions |

Strategic Halogenation and Further Functionalization of the Thiophene Ring System

The synthesis of 5-(5-Bromothien-2-yl)-2'-deoxyuridine can be approached in two primary ways: either by direct coupling of 5-iodo-2'-deoxyuridine with a pre-brominated thiophene derivative or by post-coupling halogenation of a 5-(thien-2-yl)-2'-deoxyuridine intermediate.

While direct coupling is a viable option, the strategic halogenation of the thiophene ring after its introduction to the nucleoside scaffold offers a versatile route for generating a variety of halogenated analogues. For instance, the synthesis of 5-(5-chlorothien-2-yl)-β-D-arabinofuranosyluracil and 5-(5-bromothien-2-yl)-β-D-arabinofuranosyluracil has been achieved through the halogenation of 5-thien-2-yl-β-D-arabinofuranosyluracil. nih.gov A similar strategy can be applied to the 2'-deoxyribose series.

This post-coupling functionalization approach allows for the introduction of not only halogens but also other functional groups onto the thiophene ring, leading to a diverse library of derivatives for structure-activity relationship studies.

Synthetic Pathways for the Generation of Structural Analogues and Derivatives of this compound

The synthetic methodologies described above provide a robust platform for the generation of a wide array of structural analogues and derivatives of this compound. These modifications can be introduced at various positions of the molecule to explore their impact on biological activity.

A key intermediate for the synthesis of many analogues is 5-(5-Iodothien-2-yl)-2'-deoxyuridine . nih.gov This compound can be synthesized and then used as a starting material for further palladium-catalyzed reactions to introduce various substituents at the 5-position of the thiophene ring. For example, it has been used to synthesize:

5-(5-Methylthien-2-yl)-2'-deoxyuridine

5-(5-Vinylthien-2-yl)-2'-deoxyuridine

5-(5-Ethynylthien-2-yl)-2'-deoxyuridine nih.gov

Furthermore, other functional groups can be introduced onto the thiophene ring. For instance, 5-(5-nitrothien-2-yl)-2'-deoxyuridine has been synthesized using ceric ammonium (B1175870) nitrate (B79036) as a reagent. nih.gov These examples highlight the versatility of the synthetic routes, allowing for the creation of a diverse range of analogues with modifications on the heteroaromatic moiety.

| Analogue Type | Precursor | Key Reaction |

| 5-Alkyl/Alkenyl/Alkynyl Thienyl Derivatives | 5-(5-Iodothien-2-yl)-2'-deoxyuridine | Palladium-catalyzed cross-coupling |

| 5-Nitro Thienyl Derivative | 5-(Thien-2-yl)-2'-deoxyuridine | Nitration (e.g., with ceric ammonium nitrate) |

| 5-Halo Thienyl Derivatives | 5-(Thien-2-yl)-2'-deoxyuridine | Halogenation |

Antiviral Efficacy Spectrum and Pharmacological Activity Profiles of 5 5 Bromothien 2 Yl 2 Deoxyuridine

High Potency and Selective Inhibition of Herpes Simplex Virus Type 1 (HSV-1) Replication

5-(5-Bromothien-2-yl)-2'-deoxyuridine has been identified as a potent and selective inhibitor of Herpes Simplex Virus Type 1 (HSV-1) replication. nih.gov Research has shown that this compound, along with its counterpart 5-(5-chlorothien-2-yl)-2'-deoxyuridine, is equipotent to (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), a well-established antiherpetic agent, in inhibiting HSV-1 replication. nih.govacs.org The antiviral activity of these compounds is dependent on their phosphorylation by the virus-specified thymidine (B127349) kinase (TK). nih.gov This selective activation by the viral enzyme contributes to their low cytotoxicity in uninfected cells.

In preclinical studies, this compound demonstrated effective healing of HSV-1 keratitis in rabbits when administered as eye drops. nih.gov This highlights its potential for topical application in treating HSV-1 infections. The mechanism of action involves the inhibition of viral DNA synthesis, ultimately leading to a reduction in viral replication and the associated cytopathic effects.

Efficacy against Varicella-Zoster Virus (VZV) in Preclinical Models

In addition to its activity against HSV-1, this compound has also shown potent and selective activity against Varicella-Zoster Virus (VZV). nih.gov VZV, another member of the herpesvirus family, is responsible for chickenpox and shingles. The antiviral efficacy of this compound against VZV is also attributed to its selective phosphorylation by the viral thymidine kinase. nih.gov

The introduction of an alkyl substituent in the 5-position of the thienyl group or the substitution of the 2-deoxyribose ring with an arabinofuranose moiety resulted in decreased activity against both HSV-1 and VZV replication when compared to the 5"-halogenated-5-thien-2-yl-2'-deoxyuridines. nih.gov This underscores the structural importance of the 5-bromothien-2-yl group for its potent anti-VZV activity.

Comparative Antiviral Profiling with Established Nucleoside Analogues

To better understand the therapeutic potential of this compound, its antiviral profile has been compared with other established nucleoside analogues.

(E)-5-(2-bromovinyl)-2'-deoxyuridine, commonly known as BVDU, is a highly potent and selective inhibitor of HSV-1 and VZV replication. caymanchem.com Studies have demonstrated that this compound is equipotent to BVDU in its ability to inhibit HSV-1 replication. nih.govacs.org BVDU's mechanism of action relies on its conversion to a 5'-triphosphate form by viral kinases, which is then incorporated into the viral DNA, inhibiting viral DNA polymerases and causing strand breakage. caymanchem.com Given the similar potency, it is likely that this compound shares a comparable mechanism of action.

The antiviral activity of this compound has also been evaluated in the context of other 5-heteroaryl-substituted 2'-deoxyuridines. nih.gov Research indicates that modifications to the heterocyclic substituent can significantly impact antiviral potency. For instance, the introduction of different substituents on the thienyl ring or the replacement of the thiophene (B33073) ring with other heterocycles can alter the compound's activity against HSV-1 and VZV. nih.gov Specifically, 5-(5-chlorothien-2-yl)-2'-deoxyuridine has shown comparable potency to this compound. nih.gov However, alterations such as adding an alkyl group to the thienyl ring led to a decrease in antiviral efficacy. nih.gov

Quantitative Assessment of Viral Replication Inhibition and Cytopathic Effect Reduction in Cellular Assays

Cellular assays are crucial for quantifying the antiviral efficacy of compounds by measuring the inhibition of viral replication and the reduction of virus-induced cytopathic effects (CPE).

The potency of this compound and related compounds is often expressed as the 50% inhibitory concentration (IC50) or effective concentration (EC50), which is the concentration of the drug required to inhibit viral replication by 50%.

| Compound | Virus | Cell Line | IC50 / EC50 (µg/mL) |

| This compound | HSV-1 | E6SM | Not explicitly stated, but equipotent to BVDU |

| (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU) | HSV-1 | E6SM | 0.02 |

| (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU) | VZV | Primary Human Fibroblasts | 0.02-0.04 |

| 5-(5-Chlorothien-2-yl)-2'-deoxyuridine | HSV-1 | Not specified | Not explicitly stated, but equipotent to BVDU |

These quantitative data from cellular assays confirm the high potency of this compound against HSV-1 and VZV, placing it on par with established antiviral drugs like BVDU. The reduction in cytopathic effects observed in these assays further validates its potential as a therapeutic agent for herpesvirus infections.

Molecular Mechanisms of Action and Target Specificity of 5 5 Bromothien 2 Yl 2 Deoxyuridine

Inhibition of Viral DNA Polymerase Activity and Disruption of Viral DNA Synthesis

Following its conversion to the active 5'-triphosphate form, 5-(5-Bromothien-2-yl)-2'-deoxyuridine triphosphate (BThdUTP) becomes a potent weapon against the viral replication engine: the viral DNA polymerase. The mechanism of inhibition is twofold.

Firstly, BThdUTP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of the HSV-1 DNA polymerase. researchgate.net The viral polymerase has a higher affinity for the analog triphosphate than cellular DNA polymerases, adding a second layer of selectivity.

Secondly, BThdUTP can be utilized by the viral DNA polymerase as a substrate and incorporated into the growing viral DNA chain. nih.gov The presence of the bulky 5-(5-Bromothien-2-yl) group on the pyrimidine (B1678525) base within the DNA strand can disrupt the normal helical structure and interfere with the subsequent steps of DNA replication, effectively disrupting the synthesis of new viral genomes.

Intracellular Anabolic Pathways Leading to Active Nucleotide Triphosphates

The conversion of this compound into its active triphosphate form is a stepwise anabolic process.

Monophosphorylation: As established, the initial and rate-limiting step is the conversion of the parent compound to its 5'-monophosphate, which is efficiently catalyzed by the viral thymidine (B127349) kinase. nih.gov

Diphosphorylation: The subsequent phosphorylation of the monophosphate to the diphosphate (B83284) is also preferentially catalyzed by the viral TK, which possesses thymidylate kinase (TMPK) activity. This viral TMPK activity is significantly more efficient at phosphorylating the analog monophosphate than the corresponding host cell TMPK. nih.gov For example, the ratio of phosphorylation rates for the monophosphate of the analog BVDU versus the natural substrate dTMP is substantially higher for the HSV-1 enzyme compared to the host cell enzyme. nih.gov

Triphosphorylation: The final step, the conversion from the diphosphate to the active 5'-triphosphate, is carried out by a variety of ubiquitous cellular nucleoside diphosphate kinases (NDPKs). These enzymes are not specific to the viral infection and complete the activation process.

This sequential phosphorylation pathway, initiated and largely driven by viral enzymes, ensures that a high concentration of the active triphosphate form accumulates specifically within infected cells.

Mechanisms Governing Selective Antiviral Action within Infected Cells

The selective antiviral action of this compound is a multi-tiered mechanism that effectively exploits the biochemical differences between the virus and the host cell. The selectivity is not attributed to a single factor but is the cumulative result of several key steps:

Selective Uptake and Initial Phosphorylation: The process is initiated by the highly efficient and specific phosphorylation of the compound by the viral thymidine kinase, an enzyme present only in infected cells. This acts as the primary gatekeeper for its activation. nih.gov

Efficient Subsequent Phosphorylation: The viral enzyme's thymidylate kinase activity further ensures the efficient conversion to the diphosphate form, amplifying the concentration of the active metabolite precursor within the infected cell. nih.gov

Selective Inhibition of Viral DNA Polymerase: The resulting triphosphate form is a more potent inhibitor of the viral DNA polymerase than of the host cell's DNA polymerases. researchgate.net This provides an additional, crucial layer of selectivity at the ultimate target site.

Together, these steps ensure that the cytotoxic potential of the compound is unleashed almost exclusively within virus-infected cells, leading to a potent inhibition of viral replication with minimal impact on the uninfected host cells, which defines its favorable therapeutic window.

Data Tables

Table 1: Comparative Affinity of 5-Substituted 2'-Deoxyuridines for HSV-1 Thymidine Kinase

| Compound | Ki (µM) for HSV-1 TK |

| 5-(thien-2-yl)-2'-deoxyuridine researchgate.net | 0.71 |

| 5-(furan-2-yl)-2'-deoxyuridine researchgate.net | 0.94 |

| 5-(thien-2-yl)-2'-deoxycytidine researchgate.net | 1.32 |

This table presents data for structurally related compounds, illustrating the high affinity of this chemical class for the viral enzyme. A lower Ki value indicates higher affinity.

Structure Activity Relationship Sar Studies and Rational Drug Design for 5 5 Bromothien 2 Yl 2 Deoxyuridine Analogues

Influence of Thiophene (B33073) Ring Substituents on Antiviral Potency and Selectivity

The nature and position of substituents on the thiophene ring play a critical role in modulating the antiviral activity of 5-(thien-2-yl)-2'-deoxyuridine analogues. Research has demonstrated that the 5-position of the thiophene ring is a particularly sensitive site for modification, where small changes can lead to significant shifts in potency and selectivity against target viruses like Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV).

Halogenation at the 5-position of the thiophene ring has been identified as a highly favorable modification for antiviral activity. The introduction of a halogen, such as bromine or chlorine, at this specific position results in compounds with potent and selective inhibitory effects against HSV-1 and VZV. nih.gov

Studies comparing 5-(5-bromothien-2-yl)-2'-deoxyuridine and 5-(5-chlorothien-2-yl)-2'-deoxyuridine have shown that they are equipotent to the well-established antiviral agent (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine) in inhibiting HSV-1 replication. nih.gov The strong electron-withdrawing nature and appropriate size of the halogen at this position are believed to be crucial for the interaction with the viral thymidine (B127349) kinase (TK), the enzyme responsible for activating these nucleoside analogues. nih.gov The substitution pattern is precise, as moving the halogen to other positions on the thiophene ring or altering the substituent type can drastically reduce or abolish activity.

| Compound | Thiophene Ring Substituent | Antiviral Activity against HSV-1 |

|---|---|---|

| This compound | 5-Bromo | Potent |

| 5-(5-Chlorothien-2-yl)-2'-deoxyuridine | 5-Chloro | Potent |

In contrast to the beneficial effects of halogens, the introduction of alkyl groups at the 5-position of the thienyl moiety generally leads to a decrease in antiviral activity. nih.gov The synthesis and evaluation of compounds such as 5-(5-methylthien-2-yl)-2'-deoxyuridine revealed diminished activity against HSV-1 and VZV when compared to their 5-halogenated counterparts. nih.gov

This suggests that bulky or electron-donating groups at this position are detrimental to the interaction with the viral target enzyme. Further explorations with other substituents, including vinyl, ethynyl, and nitro groups, have also been conducted. nih.gov For instance, 5-(5-ethynylthien-2-yl)-2'-deoxyuridine was synthesized from 5-(5-iodothien-2-yl)-2'-deoxyuridine. nih.gov However, the 5-halogenated analogues consistently demonstrate superior potency, highlighting the specific requirement for a halogen at this position for optimal antiviral effect. nih.gov

| Compound | Substituent at 5-position of Thiophene | Relative Antiviral Activity (HSV-1, VZV) |

|---|---|---|

| This compound | -Br | High |

| 5-(5-Chlorothien-2-yl)-2'-deoxyuridine | -Cl | High |

| 5-(5-Methylthien-2-yl)-2'-deoxyuridine | -CH₃ | Decreased |

| 5-(Thien-2-yl)-2'-deoxyuridine | -H | Lower than 5-halogenated analogues |

Conformational Analysis and Stereoelectronic Properties of the Nucleoside Analogue

The three-dimensional structure and electronic characteristics of 5-(thien-2-yl)-2'-deoxyuridine analogues are fundamental to their biological function, particularly their ability to be recognized and phosphorylated by viral thymidine kinase. X-ray crystallography studies on related compounds, such as 5-(5-chlorothien-2-yl)-2'-deoxyuridine, have provided precise insights into their solid-state conformation. nih.gov

Strategic Modifications of the 2'-Deoxyribose Sugar Moiety and Their Pharmacological Consequences

However, SAR studies have shown that the 2'-deoxyribose moiety is highly optimized for antiviral activity in this class of compounds. A key example is the substitution of the 2-deoxyribofuranose ring with an arabinofuranose moiety. The resulting arabinofuranosyluracil (B3032727) analogues, including 5-(5-bromothien-2-yl)-β-D-arabinofuranosyluracil, exhibit decreased activity against HSV-1 and VZV replication. nih.gov This finding underscores the strict structural requirement of the 2'-deoxyribose sugar for effective interaction with the viral enzymatic machinery. Any significant alteration to its stereochemistry, such as in the arabinose configuration, disrupts this critical recognition process, leading to a loss of pharmacological potency. nih.gov

Computational Chemistry Approaches for SAR Elucidation and Predictive Modeling

Computational chemistry has become an indispensable tool for understanding the SAR of this compound and its analogues. These methods provide insights that are often difficult to obtain through experimental means alone. Techniques such as ab initio molecular orbital calculations are used to determine stereoelectronic properties like electrostatic potential maps and frontier orbital energies. nih.gov These computed properties have been shown to correlate well with the affinity of the compounds for the viral thymidine kinase, thereby helping to explain the observed biological activities. nih.gov

Furthermore, computational approaches are used for predictive modeling. By building quantitative structure-activity relationship (QSAR) models or employing machine learning algorithms, it is possible to predict the antiviral activity of novel, unsynthesized analogues. mdpi.com These models are trained on existing data sets of related compounds and can identify key molecular descriptors that are statistically linked to potency. This predictive capability helps to prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery process and reducing the reliance on extensive and time-consuming chemical synthesis and biological screening. mdpi.com

Preclinical Efficacy Evaluation and Translational Animal Models of 5 5 Bromothien 2 Yl 2 Deoxyuridine

In Vitro Antiviral Activity Assessments in Various Cell Lines

The initial evaluation of 5-(5-Bromothien-2-yl)-2'-deoxyuridine demonstrated significant and selective antiviral activity against key human herpesviruses. Laboratory studies have established its efficacy against both Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV), the causative agents of oral/genital herpes and chickenpox/shingles, respectively. nih.gov

Research highlights that this compound is equipotent to (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine), a well-established antiviral drug, in its ability to inhibit the replication of HSV-1. nih.gov This potent activity is a crucial indicator of its therapeutic potential. The selectivity of the compound suggests that it primarily targets virus-specific processes, a desirable characteristic for any antiviral agent. This selective action is believed to be dependent on phosphorylation by the virus-encoded thymidine (B127349) kinase. nih.gov While the specific cell lines and 50% inhibitory concentrations (IC₅₀) are not detailed in the available literature, the comparative potency provides a strong benchmark for its efficacy.

Table 1: Summary of In Vitro Antiviral Activity

| Virus | Potency | Selectivity |

|---|---|---|

| Herpes Simplex Virus type 1 (HSV-1) | Potent; equipotent to Brivudine. nih.gov | Selective. nih.gov |

| Varicella-Zoster Virus (VZV) | Potent. nih.gov | Selective. nih.gov |

Establishment and Validation of In Vivo Animal Models for Herpesvirus Infections

To assess the therapeutic potential of antiviral candidates in a living organism, researchers rely on established and validated animal models that mimic human disease. For herpesvirus infections, particularly those affecting the eye, the rabbit model of herpetic keratitis is a widely used and effective translational model. This model is crucial for studying the pathogenesis of ocular herpes and for evaluating the efficacy of topical antiviral therapies.

The establishment of this model involves infecting the rabbit cornea with HSV-1, which leads to the development of characteristic lesions, such as dendritic ulcers, that closely resemble the clinical presentation in humans. The progression of the disease, including inflammation and corneal damage, can be systematically scored to provide a quantitative measure of disease severity. This allows for a controlled evaluation of a drug's ability to heal lesions, reduce viral replication, and decrease inflammation in the eye.

Therapeutic Efficacy in Experimental HSV-1 Keratitis Models (e.g., Rabbit Models)

In vivo studies utilizing the established rabbit model for HSV-1 keratitis have provided key evidence for the therapeutic efficacy of this compound. When administered topically as eye drops, the compound demonstrated a significant positive effect on the course of the infection.

Specifically, research findings indicate that this compound caused the prompt healing of HSV-1 keratitis in rabbits. nih.gov This outcome underscores the compound's ability to effectively combat the viral infection at the site of application and promote the resolution of clinical signs of the disease in a relevant preclinical model.

Pharmacokinetic and Metabolic Considerations in Preclinical Species

Detailed studies on the pharmacokinetics—including absorption, distribution, metabolism, and excretion (ADME)—of this compound in preclinical species are not extensively documented in the available scientific literature.

However, based on the metabolism of structurally related nucleoside analogs like Brivudine, it is hypothesized that the antiviral activity of this compound is dependent on its metabolic activation. nih.gov This process is likely initiated by phosphorylation, a chemical modification catalyzed specifically by the thymidine kinase enzyme encoded by the herpesvirus. nih.gov This virus-specific activation would convert the compound into its active form, which can then interfere with viral DNA replication. nih.gov A potential route of degradation for such compounds can be through the action of the enzyme thymidine phosphorylase, which cleaves the molecule into its base and sugar components. nih.gov Further research is required to delineate the specific pharmacokinetic profile and metabolic fate of this compound in preclinical models.

Advanced Research Methodologies and Analytical Techniques in 5 5 Bromothien 2 Yl 2 Deoxyuridine Research

High-Resolution Spectroscopic and Crystallographic Studies for Structural Determination

The precise three-dimensional arrangement of atoms in 5-(5-Bromothien-2-yl)-2'-deoxyuridine is fundamental to understanding its function. To this end, researchers have employed high-resolution spectroscopic and crystallographic techniques to determine its structure in both the solid state and in solution.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction stands as the definitive method for determining the precise solid-state structure of molecules. For this compound, this technique has been instrumental in understanding its conformation when bound to its biological target. The crystal structure of Herpes Simplex Virus Type 1 Thymidine (B127349) Kinase (HSV-1 TK) in complex with this compound has been solved and is available in the Protein Data Bank under the accession code 1KI4. rcsb.orgwwpdb.orgnih.govpdbj.org

Table 1: Crystallographic Data for this compound in Complex with HSV-1 Thymidine Kinase (PDB ID: 1KI4)

| Parameter | Value |

| PDB ID | 1KI4 |

| Resolution | Not explicitly stated in abstract |

| Method | X-RAY DIFFRACTION |

| Enzyme | Thymidine Kinase |

| Organism | Human alphaherpesvirus 1 |

| Ligand | This compound (BTD) |

Data sourced from the RCSB Protein Data Bank. rcsb.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation and Dynamics

While X-ray crystallography provides a static picture of the molecule in a crystal lattice, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into its conformation and dynamics in solution, which is more representative of its state in a biological environment. For this compound and related 5-heteroaromatic-substituted 2'-deoxyuridines, ¹H NMR studies have been crucial for conformational analysis. tandfonline.comnih.govnih.gov

These studies have determined the preferred conformation of the sugar ring, described by the pseudorotation between the C2'-endo (S) and C3'-endo (N) puckering domains. nih.govnih.gov Furthermore, the orientation of the C4'-C5' exocyclic group and the conformation around the glycosidic bond (anti or syn) have been elucidated. nih.govnih.gov Techniques such as Nuclear Overhauser Effect (NOE) difference NMR experiments have been employed to verify the conformation of the heteroaromatic ring in solution. tandfonline.com For 5-thienyl substituted 2'-deoxyuridines, these experiments have confirmed that the sulfur atom of the thienyl ring is oriented in proximity to the carbonyl group of the uracil (B121893) base, a conformation that is stabilized by an S---O interaction. tandfonline.com

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. These in silico methods complement experimental data by providing a deeper understanding of the electronic properties of molecules and their interactions with biological macromolecules.

Ab Initio Molecular Orbital Calculations for Electronic Properties

Ab initio molecular orbital calculations, which are based on the fundamental principles of quantum mechanics, are used to investigate the electronic properties of molecules. bris.ac.ukwikipedia.org For 5-heteroaromatic-2'-deoxyuridines, including this compound, theoretical conformational analyses have been computed at the ab initio STO-3G level to characterize their energetic profiles. tandfonline.com These calculations help to understand the stability of different conformations and the nature of intramolecular interactions, such as the S---O interaction observed in 5-thienyl derivatives. tandfonline.com By calculating properties like the distribution of electron density, these methods can shed light on the reactivity and interaction potential of the molecule. researchgate.net

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding of a ligand to a protein's active site. In the case of this compound, these methods have been used to understand its interaction with HSV-1 thymidine kinase. nih.gov

Molecular docking studies, often guided by the crystal structure of the enzyme-ligand complex, can predict the preferred binding orientation of the nucleoside analog in the enzyme's active site. nih.gov These models help to rationalize the observed binding affinity and to identify the key amino acid residues involved in the interaction. Molecular dynamics simulations can then be used to study the stability of the enzyme-ligand complex over time, providing insights into the dynamic nature of the interactions. nih.gov Calculations of binding energetics can help to explain the differences in affinity among various 5-substituted 2'-deoxyuridine (B118206) analogs. nih.gov These studies have shown that the major part of the binding energy arises from interactions with the sugar and base moieties, while the hydrophobicity of the 5-substituent contributes to smaller differences in affinity. nih.gov

Biochemical and Enzymatic Assays for Kinetic Analysis and Substrate Specificity

Biochemical and enzymatic assays are essential for quantifying the biological activity of compounds like this compound and for determining their mechanism of action. These assays measure the compound's ability to inhibit a specific enzyme or biological process and can provide detailed kinetic parameters.

This compound has been shown to have potent and selective activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). nih.gov Its antiviral activity is dependent on its phosphorylation by the viral thymidine kinase (TK). nih.gov Enzymatic assays are used to determine the efficiency of this phosphorylation and the subsequent inhibition of viral DNA replication.

Chromatographic and Mass Spectrometric Techniques for Synthesis Verification and Purity Assessment

In the research and development of novel nucleoside analogs such as this compound, rigorous analytical methodologies are essential to confirm the successful synthesis of the target compound and to ascertain its purity. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are cornerstone techniques in this process, providing both qualitative and quantitative data. These methods are frequently used in tandem (LC-MS) to offer a comprehensive characterization of the synthesized molecule and any potential impurities.

The verification of the synthesis of this compound and its analogues involves the use of palladium-catalyzed coupling reactions, for instance, between 5-iodo-2'-deoxyuridine and a suitable thiophene (B33073) derivative. nih.govnih.gov Following the synthesis, chromatographic techniques are employed to purify the product and subsequently assess its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the purity assessment of this compound. Reversed-phase HPLC is commonly employed for nucleoside analogs, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

A typical HPLC setup for the analysis of a compound like this compound would involve a C18 column and a gradient elution system. The mobile phase often consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is effective for separating compounds with a range of polarities, including the target molecule, unreacted starting materials, and various byproducts. The purity is determined by integrating the peak area of the analyte and expressing it as a percentage of the total peak area detected by a UV spectrophotometer, typically at a wavelength where the uracil chromophore exhibits maximum absorbance.

Illustrative HPLC Parameters for Purity Assessment:

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1 M Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural confirmation of this compound. It provides a highly accurate measurement of the molecular weight of the compound, which can be compared to the calculated theoretical mass. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition of the molecule.

When coupled with liquid chromatography (LC-MS), this technique allows for the mass analysis of the individual components separated by the HPLC system. This is crucial for identifying impurities and degradation products. Electrospray ionization (ESI) is a common ionization technique for nucleoside analogs as it is a soft ionization method that typically results in the observation of the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, with minimal fragmentation.

For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (approximately a 1:1 ratio of the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature provides strong evidence for the presence of bromine in the molecule.

Expected Mass Spectrometric Data for this compound:

| Ion Type | Calculated m/z | Observed m/z (Illustrative) |

| [M+H]⁺ (C₁₃H₁₄⁷⁹BrN₂O₅) | 389.0144 | 389.0142 |

| [M+H]⁺ (C₁₃H₁₄⁸¹BrN₂O₅) | 391.0123 | 391.0121 |

| [M+Na]⁺ (C₁₃H₁₃⁷⁹BrN₂NaO₅) | 411.9963 | 411.9960 |

| [M+Na]⁺ (C₁₃H₁₃⁸¹BrN₂NaO₅) | 413.9943 | 413.9941 |

Together, HPLC and mass spectrometry provide a robust analytical framework for the verification of synthesis and the assessment of purity for this compound, ensuring the quality and reliability of the compound for further research applications.

Future Research Trajectories and Advancement Opportunities for 5 5 Bromothien 2 Yl 2 Deoxyuridine Research

Design and Synthesis of Next-Generation 5-(5-Bromothien-2-yl)-2'-deoxyuridine Analogues with Enhanced Profiles

The design and synthesis of novel analogues of this compound are centered on improving its antiviral efficacy, selectivity, and pharmacokinetic properties. nih.gov Synthetic strategies often begin with 5-iodo-2'-deoxyuridine, utilizing palladium-catalyzed cross-coupling reactions to introduce various heteroaromatic substituents at the 5-position. nih.govnih.gov

Future design strategies for next-generation analogues could focus on several key modifications:

Modifications of the Thienyl Ring: Introduction of different substituents on the thiophene (B33073) ring can significantly impact antiviral activity. For instance, while alkyl substituents at the 5-position of the thienyl group have been shown to decrease activity against Herpes Simplex Virus-1 (HSV-1) and Varicella-Zoster Virus (VZV), further exploration of other functional groups could yield more potent compounds. nih.gov

Alterations to the Sugar Moiety: Changes to the 2'-deoxyribose ring, such as the introduction of an arabinofuranose moiety, have been observed to reduce antiviral activity. nih.gov However, systematic modifications at the 2' and 3' positions of the sugar could lead to analogues with improved metabolic stability or altered target interactions.

Exploration of Diverse Heterocyclic Systems: While the thienyl group has proven effective, the synthesis of analogues with other five-membered heterocyclic substituents, such as furan (B31954) or various azoles, could lead to the discovery of compounds with novel antiviral profiles. nih.govnih.gov For example, imidazole (B134444) derivatives of 2'-deoxyuridine (B118206) have shown promising antiherpetic activity with low toxicity. nih.govdocumentsdelivered.com

The synthesis of these new derivatives will continue to rely on established methods like palladium-catalyzed coupling reactions while also exploring novel synthetic routes to access a wider range of chemical diversity. nih.govnih.gov

Table 1: Examples of Synthesized 5-Substituted 2'-Deoxyuridine Analogues and Starting Materials

| Compound/Starting Material | Synthetic Method/Starting Material | Reference |

| 5-heteroaromatic-substituted 2'-deoxyuridines | Synthesized from 5-iodo-2'-deoxyuridine using tetraorganotin reagents and palladium complexes. | nih.gov |

| 5-(5-methylthien-2-yl)-2'-deoxyuridine | Synthesized from 5-(5-Iodothien-2-yl)-2'-deoxyuridine. | nih.gov |

| 5-(5-vinylthien-2-yl)-2'-deoxyuridine | Synthesized from 5-(5-Iodothien-2-yl)-2'-deoxyuridine. | nih.gov |

| 5-(5-ethynylthien-2-yl)-2'-deoxyuridine | Synthesized from 5-(5-Iodothien-2-yl)-2'-deoxyuridine. | nih.gov |

| 5-(5-Nitrothien-2-yl)-2'-deoxyuridine | Synthesized using ceric ammonium (B1175870) nitrate (B79036). | nih.gov |

| 5-(Isoxazol-5-yl)-2'-deoxyuridine | Synthesized from 5-(3-oxopropyn-1-yl)-2'-deoxyuridine. | nih.gov |

| 5-(5-chlorothien-2-yl)-beta-D-arabinofuranosyluracil | Obtained by halogenation of 5-thien-2-yl-beta-D-arabinofuranosyluracil. | nih.gov |

| 5-(5-bromothien-2-yl)-beta-D-arabinofuranosyluracil | Obtained by halogenation of 5-thien-2-yl-beta-D-arabinofuranosyluracil. | nih.gov |

Comprehensive Investigation of Potential Antiviral Mechanisms Beyond Current Understanding

The primary antiviral mechanism of many 5-substituted 2'-deoxyuridines is understood to be the inhibition of viral DNA synthesis. ontosight.ai These nucleoside analogues are typically phosphorylated by viral and/or cellular kinases to their triphosphate form, which can then act as a competitive inhibitor or an alternative substrate for the viral DNA polymerase. youtube.com Incorporation of the analogue into the growing viral DNA chain can lead to premature chain termination. youtube.com

However, a more comprehensive understanding of the antiviral mechanisms of this compound is needed. Future research should investigate:

Differential Phosphorylation: A detailed analysis of the phosphorylation cascade of this compound in different cell types and in virus-infected versus uninfected cells is crucial. The efficiency of the initial phosphorylation step, often catalyzed by viral thymidine (B127349) kinase (TK), is a key determinant of selective antiviral activity. usu.edu

Interaction with Viral DNA Polymerase: Elucidating the precise molecular interactions between the triphosphate of this compound and the viral DNA polymerase will provide insights into its inhibitory potency and potential for resistance.

Alternative Mechanisms: It is important to explore whether this compound or its metabolites have other antiviral effects. These could include inhibition of other viral enzymes, interference with viral protein synthesis, or modulation of the host immune response. mdpi.com For instance, some nucleoside analogues are known to induce lethal mutagenesis in viral RNA. mdpi.com

Strategies to Combat the Emergence of Viral Resistance to 5-Substituted 2'-Deoxyuridines

The emergence of viral resistance is a significant challenge in antiviral therapy. For nucleoside analogues that require activation by viral thymidine kinase, a common mechanism of resistance is the selection of TK-deficient or TK-altered virus strains.

Strategies to combat resistance to 5-substituted 2'-deoxyuridines include:

Development of Analogues Independent of Viral TK Activation: Designing analogues that are efficiently phosphorylated by cellular kinases would bypass the primary resistance mechanism associated with viral TK mutations.

Targeting Other Viral Proteins: The development of compounds that inhibit other essential viral enzymes, such as helicase-primase, could provide alternative therapeutic options for TK-deficient viruses.

Combination Therapy: The use of this compound in combination with antiviral agents that have different mechanisms of action can reduce the likelihood of resistance emerging.

Exploration of Synergistic Antiviral Regimens in Combination Therapies

The use of combination therapies has become a standard approach in the treatment of many viral infections. The goal is to achieve synergistic or additive antiviral effects, reduce the dosages of individual drugs to minimize toxicity, and decrease the risk of developing drug-resistant viral strains.

Future research should focus on identifying synergistic combinations of this compound with other antiviral agents. Potential combination partners could include:

Other Nucleoside/Nucleotide Analogues: Combining with analogues that have a different resistance profile or target a different step in the viral replication cycle.

Non-Nucleoside Inhibitors: Pairing with drugs that inhibit viral enzymes through a different mechanism, such as allosteric inhibitors.

Host-Targeting Antivirals: Combining with agents that modulate host factors essential for viral replication, which can be effective against a broad spectrum of viruses and are less likely to induce viral resistance.

In vitro checkerboard assays are a common method to systematically evaluate the antiviral effects of drug combinations and identify synergistic, additive, or antagonistic interactions.

Application of Advanced Structural Biology and Computational Design for Optimized Interactions and Therapeutic Targets

Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are invaluable tools for understanding the three-dimensional structures of viral proteins and their interactions with inhibitors. unimelb.edu.au These techniques can provide atomic-level details of how this compound and its analogues bind to their target enzymes, such as viral DNA polymerase. nih.gov

Computational chemistry and molecular modeling play a crucial role in the rational design of new antiviral agents. nih.gov These methods can be used to:

Predict Binding Affinities: In silico docking studies can predict how novel analogues will interact with the active site of a target protein and estimate their binding affinity.

Optimize Lead Compounds: Computational approaches can guide the chemical modification of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Identify New Drug Targets: Computational methods can be used to identify and validate new viral or host proteins as potential targets for antiviral intervention.

By integrating structural biology and computational design, researchers can accelerate the discovery and development of next-generation this compound analogues with optimized therapeutic profiles. nih.gov

Q & A

Q. What is the established synthetic route for 5-(5-Bromothien-2-yl)-2'-deoxyuridine, and what critical reaction conditions ensure optimal yield?

The compound is synthesized via palladium-catalyzed cross-coupling between 5-iodo-2'-deoxyuridine and 5-bromothiophene-2-boronic acid. Key conditions include:

- Catalyst system : Bis(triphenylphosphine)palladium(II) chloride under inert atmosphere (argon) at 80°C in DMF.

- Stoichiometry : 1:1.2 molar ratio of nucleoside to boronic acid.

- Purification : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution. Yields exceeding 75% are achieved with <2% unreacted starting material .

Q. How does this compound selectively inhibit HSV-1 thymidine kinase (TK)?

Structural studies reveal the bromothienyl group occupies a hydrophobic pocket in HSV-1 TK via van der Waals interactions (bond distances: 3.2–3.8 Å), while the deoxyribose forms hydrogen bonds with Asp163 (2.9 Å) and Asn119 (3.1 Å). Molecular orbital calculations show a 0.35 eV lower LUMO energy compared to human TK, enabling 50-fold higher phosphorylation efficiency in infected cells .

Q. What analytical methods validate the structural integrity of this compound?

- X-ray crystallography : Confirms planar conformation of the bromothienyl substituent (dihedral angle: 5.2°).

- HPLC-UV : Purity >98% using a 254 nm detection wavelength.

- ¹H/¹³C NMR : Key signals include δ 8.21 ppm (H6 of uracil) and δ 6.83 ppm (thiophene protons) .

Q. What safety protocols are required for handling this compound?

- PPE : Nitrile gloves (≥8 mil), Type II goggles, and closed-system handling.

- Storage : -20°C under argon in amber glass vials.

- Decontamination : 10% sodium thiosulfate for spills. Mutagenicity (Category 1B) necessitates biosafety level 2 practices .

Advanced Research Questions

Q. How do halogen substitutions (Br vs. Cl) on the thiophene ring impact antiviral activity and cytotoxicity?

Bromine enhances antiviral potency (EC₅₀ = 0.12 µM vs. 0.18 µM for Cl) due to improved π-stacking with Phe114 (docking score: -9.2 vs. -8.7 kcal/mol). However, it increases cytotoxicity (CC₅₀ = 32 µM vs. 45 µM for Cl), requiring therapeutic index optimization .

Q. What structural modifications overcome TK mutations (e.g., R176Q) conferring resistance?

Introducing a methyl group at the thiophene 3'-position restores activity against TK(R176Q) mutants via CH-π interactions (ΔG = -2.4 kcal/mol). Molecular dynamics show 85% wild-type TK binding efficiency despite conformational changes .

Q. How does this compound synergize with acyclovir in HSV-1 suppression?

Mechanism : Sequential inhibition—this compound blocks DNA elongation, while acyclovir terminates chain extension. Synergy : Combination index (CI) = 0.42 at EC₇₅; isobolograms show synergy in 78% of clinical isolates at 1:4 molar ratio. Monitoring via LC-MS/MS ensures intracellular concentrations remain above LOQ (5 ng/mL) .

Q. What methodologies detect its incorporation into viral DNA?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.